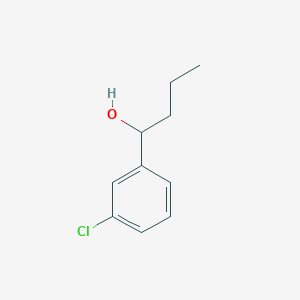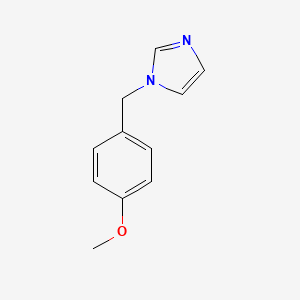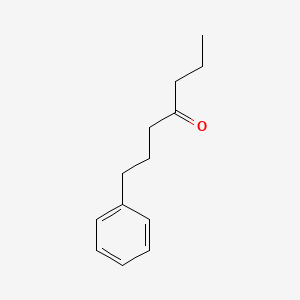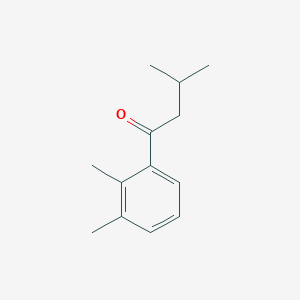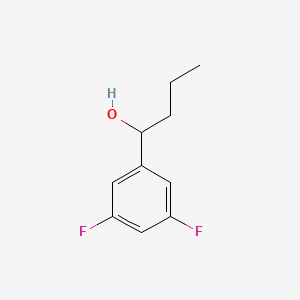
1-(3,5-Difluorophenyl)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-1-butanol is an organic compound characterized by a fluorine-substituted phenyl ring attached to a butanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-1-butanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 3,5-difluorophenyl magnesium bromide with butanal in the presence of anhydrous ether.
Reduction of Ketones: Reducing 1-(3,5-difluorophenyl)ethanone using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: Oxidation with agents like chromyl chloride (CrO2Cl2) can convert the compound to 1-(3,5-difluorophenyl)butanone.
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) to produce 1-(3,5-difluorophenyl)butane.
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, often requiring strong nucleophiles and specific conditions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 1-(3,5-difluorophenyl)butanone.
Reduction: 1-(3,5-difluorophenyl)butane.
Substitution: Various fluorinated phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1-butanol is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1-(3,5-Difluorophenyl)-1-butanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and stability.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)ethanol
1-(3,5-Difluorophenyl)propanol
1-(3,5-Difluorophenyl)butanone
Properties
IUPAC Name |
1-(3,5-difluorophenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSAJRQMWATMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

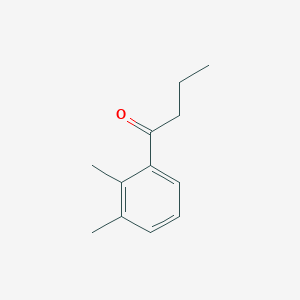
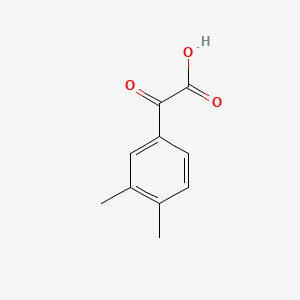
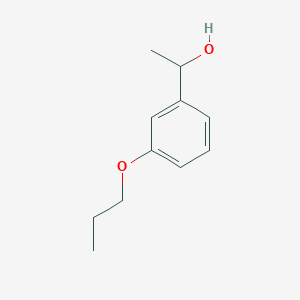
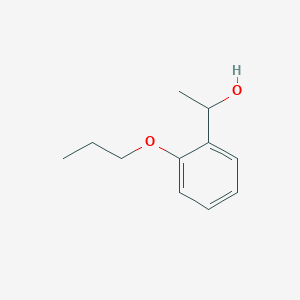
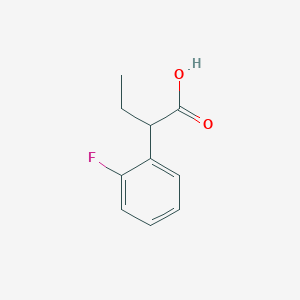
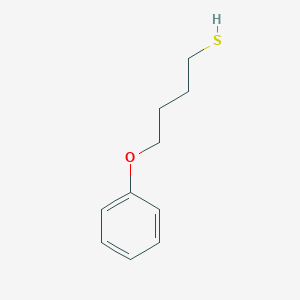
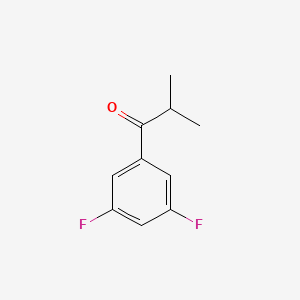
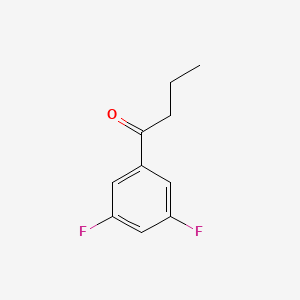
![(Butan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B7845483.png)
